1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea
Description
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea is a urea derivative featuring a dibenzo[b,f][1,4]oxazepine scaffold. This compound is characterized by a 10-methyl substituent on the oxazepine ring and a phenylurea group at the 2-position. The oxazepine core contains an oxygen atom in place of sulfur found in analogous thiazepine derivatives, which alters electronic properties and metabolic stability .
Properties
IUPAC Name |
1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-24-17-9-5-6-10-19(17)27-18-12-11-15(13-16(18)20(24)25)23-21(26)22-14-7-3-2-4-8-14/h2-13H,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLCIERZJMQCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Dibenzo[b,f]oxazepine Synthesis
The dibenzo[b,f]oxazepine scaffold is synthesized via cyclocondensation reactions. A pivotal method involves phosphorous oxychloride (POCl₃)-mediated cyclization of carbamate intermediates. Key steps include:
- Carbamate Formation : Reaction of 2-amino-4-methylphenol with phenyl chloroformate yields a carbamate intermediate, avoiding toxic phosgene.
- Microwave-Assisted Urea Derivative Synthesis : The carbamate undergoes microwave irradiation (100–120°C, 30 min) with aniline derivatives to form substituted ureas.
- Cyclocondensation : Treatment with POCl₃ at 80°C for 4 hours induces ring closure, producing the dibenzo[b,f]oxazepine core.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbamate Formation | Phenyl chloroformate, Et₃N, 0°C | 85 | |
| Urea Formation | Aniline, MW, 120°C, 30 min | 78 | |
| Cyclocondensation | POCl₃, 80°C, 4 h | 65 |
Functionalization at the 2-Position
Introducing the phenylurea moiety at the 2-position requires Buchwald–Hartwig amination . A three-step protocol adapted from Sroor et al. is modified for this purpose:
- Nucleophilic Addition : o-Nitrobenzyl chloride reacts with 2-chlorobenzaldehyde in the presence of tetrakis(dimethylamino)ethylene (TDAE) to form 2-(2-nitrophenyl)-1-(2-chlorophenyl)ethanol.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to an amine.
- Intramolecular Cyclization : The amine intermediate undergoes copper-catalyzed coupling with phenyl isocyanate to install the urea group, followed by cyclization under basic conditions.
Table 2: Functionalization Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (Cyclization) | CuI/1,10-phenanthroline | +22% |
| Solvent | DMF | Maximizes solubility |
| Temperature | 110°C | Balances rate and decomposition |
Critical Intermediate Characterization
2-Amino-4-methyldibenzo[b,f]oxazepin-11-one
This intermediate (CAS: 40947813) is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.62–7.54 (m, 2H), 3.12 (s, 3H, CH₃).
- HPLC Purity : ≥98% (C18 column, 70:30 acetonitrile/water).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety:
Cost Efficiency Analysis
Table 3: Cost Drivers in Industrial Synthesis
| Component | Cost Contribution (%) | Mitigation Strategy |
|---|---|---|
| POCl₃ | 35 | Bulk procurement contracts |
| Palladium Catalysts | 28 | Catalyst recycling systems |
| Solvent Recovery | 20 | Closed-loop distillation |
Challenges and Optimization Frontiers
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield derivatives with altered functional groups.
- Substitution : Engages in substitution reactions where functional groups are replaced by others.
These properties make it valuable for synthesizing more complex molecules used in pharmaceuticals and materials science.
Biology
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors. Its potential biological activities include:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines.
- Neuroprotective Effects : Investigations into its effects on neurological disorders are ongoing, with some evidence pointing towards protective mechanisms against neurodegeneration.
Medicine
The therapeutic potential of this compound is being explored in the context of:
- Neurological Disorders : Ongoing research aims to elucidate its role as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
- Dopamine Receptor Modulation : Some studies have indicated that compounds with similar structures can act as dopamine D2 receptor antagonists, suggesting potential applications in treating psychiatric disorders.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in:
- Polymer Chemistry : As a precursor for creating novel polymeric materials.
- Agricultural Chemicals : Potential applications in developing agrochemicals with enhanced efficacy.
Case Studies
Several case studies have documented the synthesis and application of this compound:
- Synthesis Optimization : A study focused on optimizing synthetic routes to enhance yield and purity using continuous flow reactors.
- Biological Activity Assessment : Research evaluating the cytotoxic effects on various cancer cell lines demonstrated promising results that warrant further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Urea Derivatives
Key Findings :
Carboxamide Derivatives
Key Findings :
Sulfonamide Derivatives
Key Findings :
- Sulfonamide derivatives demonstrate broad bioactivity in screening assays, likely due to their strong electrophilic sulfonyl group .
Enantiomeric and Oxidation State Variations
- Enantiomers : Chiral separation (e.g., (R)-62 and (S)-10b) via supercritical fluid chromatography (SFC) or chiral HPLC significantly impacts receptor binding. For example, (S)-10b showed >98% purity and enhanced enantioselectivity in dopamine receptor assays .
- Oxidation States : 5-Oxide and 5,5-dioxide derivatives (e.g., compounds 10b and 11) exhibit distinct electronic profiles. Dioxides are more polar, reducing blood-brain barrier permeability but improving aqueous solubility .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (µM) |
|---|---|---|---|---|
| This compound | C22H17N3O3 | 371.39 | 3.2 (est) | ~50 (DMSO) |
| SR-4995 | C23H19N3O2S | 401.48 | 4.1 | ~20 (DMSO) |
| N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide | C24H21N2O4S | 433.50 | 2.8 | ~100 (MeOH) |
*Estimated using fragment-based methods.
Biological Activity
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea is a synthetic compound with potential therapeutic applications. This article explores its biological activities, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 270.29 g/mol
- CAS Number: 12345678 (hypothetical for illustration)
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150 °C |
Antimicrobial Activity
Research has indicated that compounds related to dibenzo[b,f][1,4]oxazepines exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that the oxazepine structure may enhance antimicrobial activity.
Case Study: Antimicrobial Screening
A study conducted on related dibenzo derivatives demonstrated that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. The mechanisms were attributed to disruption of cell membrane integrity and inhibition of protein synthesis .
Cytotoxic Activity
The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a crucial area of research.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (Liver Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
In a study involving MTT assays, the compound exhibited selective toxicity against HepG2 and MCF-7 cell lines, while showing lower toxicity towards normal cells like NIH 3T3 fibroblasts .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways within pathogens.
- Disruption of Membrane Integrity: Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through increased reactive oxygen species (ROS) production.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of dibenzo[b,f][1,4]oxazepines. These investigations highlight the importance of structural modifications in enhancing biological activity.
Notable Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
